![molecular formula C16H17BrOS B2641028 1-Bromo-4-[(4-phenoxybutyl)sulfanyl]benzene CAS No. 338792-42-0](/img/structure/B2641028.png)
1-Bromo-4-[(4-phenoxybutyl)sulfanyl]benzene
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Overview
Description
1-Bromo-4-[(4-phenoxybutyl)sulfanyl]benzene is a chemical compound with the molecular formula C16H17BrOS . It is used in various chemical reactions and has a molecular weight of 337.28 .
Molecular Structure Analysis
The molecular structure of 1-Bromo-4-[(4-phenoxybutyl)sulfanyl]benzene consists of a benzene ring with a bromo group (Br), a phenoxybutyl group, and a sulfanyl group (S) attached to it . The exact 3D structure might need to be determined using techniques like X-ray crystallography or NMR spectroscopy.Scientific Research Applications
Synthetic Protocols and Building Blocks
1-Bromo-4-[(4-phenoxybutyl)sulfanyl]benzene serves as a precursor for various synthetic transformations in molecular electronics. Its utility stems from its role in the formation of oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires. The compound, derived from simple aryl bromides like 4-bromophenyl tert-butyl sulfide and 1-bromo-4-(methoxymethyl)benzene, demonstrates the compound's value as a building block in complex molecular constructions (Stuhr-Hansen et al., 2005).
Reaction Mechanisms
The compound is also instrumental in understanding reaction mechanisms, such as the alkaline fusion of halodiphenyl sulfone and halobenzenesulfinic acids. The reaction pathways and the role of temperature in determining the nucleophilic-attacking site are elucidated through such studies, showcasing the compound's relevance in understanding complex chemical reactions (Furukawa & Ōae, 1968).
Safety and Hazards
properties
IUPAC Name |
1-bromo-4-(4-phenoxybutylsulfanyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrOS/c17-14-8-10-16(11-9-14)19-13-5-4-12-18-15-6-2-1-3-7-15/h1-3,6-11H,4-5,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMAYINPFGYDVEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCCSC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-[(4-phenoxybutyl)sulfanyl]benzene |
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